molecular formula C5H3ClF3N3 B13915344 6-Chloro-5-(trifluoromethyl)-4-pyridazinamine

6-Chloro-5-(trifluoromethyl)-4-pyridazinamine

Katalognummer: B13915344
Molekulargewicht: 197.54 g/mol
InChI-Schlüssel: ATXSUUWJJVQZMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-5-(trifluoromethyl)-4-pyridazinamine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(trifluoromethyl)-4-pyridazinamine typically involves the introduction of the chloro and trifluoromethyl groups onto the pyridazine ring. One common method involves the reaction of 4-chloro-3-nitropyridazine with trifluoromethylating agents under specific conditions to yield the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-(trifluoromethyl)-4-pyridazinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridazine ring.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridazine ring.

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-(trifluoromethyl)-4-pyridazinamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-5-(trifluoromethyl)-4-pyridazinamine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.

    3-Chloro-5-(trifluoromethyl)pyridazine: Similar structure with the chloro group at a different position.

    6-Chloro-4-(trifluoromethyl)pyridazine: Similar structure with the trifluoromethyl group at a different position.

Uniqueness

6-Chloro-5-(trifluoromethyl)-4-pyridazinamine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridazine ring. This unique arrangement can result in distinct chemical properties and biological activities compared to other similar compounds.

Eigenschaften

Molekularformel

C5H3ClF3N3

Molekulargewicht

197.54 g/mol

IUPAC-Name

6-chloro-5-(trifluoromethyl)pyridazin-4-amine

InChI

InChI=1S/C5H3ClF3N3/c6-4-3(5(7,8)9)2(10)1-11-12-4/h1H,(H2,10,12)

InChI-Schlüssel

ATXSUUWJJVQZMV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(N=N1)Cl)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.